

Cross-Reactivity of 3-Fluorobenzhydrazide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **3-Fluorobenzhydrazide**

Cat. No.: **B1330726**

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The therapeutic potential of **3-fluorobenzhydrazide** derivatives is a growing area of interest in medicinal chemistry. Their diverse biological activities, however, necessitate a thorough understanding of their cross-reactivity to assess potential off-target effects and inform the development of more selective agents. This guide provides a comparative analysis of the cross-reactivity of various **3-fluorobenzhydrazide** derivatives against a panel of enzymes, supported by experimental data and detailed protocols.

Multi-Target Inhibitory Profile of Fluorinated Hydrazone Derivatives

A study on a series of new sulfonate ester-linked fluorinated hydrazone derivatives revealed their potential as multi-target inhibitors, with significant activity against cholinesterases and carbonic anhydrases. The inhibitory concentrations (IC_{50}) for these compounds are summarized below.

Compound ID	AChE (nM)[1]	BChE (nM)[1]	hCA I (nM)[1]	hCA II (nM)[1]
2a	21.3 ± 1.1	84.1 ± 13.9	30.4 ± 4.5	23.2 ± 2.9
2b	114.3 ± 25.4	134.0 ± 19.5	264.0 ± 33.0	251.6 ± 19.9
2c	12.1 ± 1.2	76.4 ± 11.2	41.7 ± 5.9	38.4 ± 4.3
2d	18.7 ± 2.0	80.2 ± 9.7	36.5 ± 3.8	31.7 ± 3.1
2e	15.4 ± 1.7	78.1 ± 10.5	33.8 ± 4.1	27.5 ± 2.8
2f	25.6 ± 2.9	88.9 ± 12.1	48.2 ± 6.2	41.3 ± 5.0
2g	30.1 ± 3.5	95.3 ± 14.3	55.6 ± 7.1	49.8 ± 6.4
Neostigmine	16.2 ± 1.5	-	-	-
Rivastigmine	-	102.7 ± 15.1	-	-
AZA	-	-	50.0	34.0

Inhibition of Carbohydrate-Metabolizing Enzymes

Another series of fluorinated sulfonyl hydrazones was evaluated for their inhibitory activity against α -amylase and α -glucosidase, enzymes involved in carbohydrate metabolism.

Compound ID	α -amylase IC ₅₀ (μM)[2]	α -glucosidase IC ₅₀ (μM)[2]
1	130.25 ± 1.08	211.15 ± 0.95
2	101.42 ± 0.84	201.30 ± 0.88
3	89.30 ± 0.51	195.24 ± 0.71
4	81.15 ± 0.43	171.40 ± 0.75
5	75.28 ± 0.39	169.44 ± 0.19
6	70.11 ± 0.31	180.37 ± 1.16
7	63.41 ± 0.27	110.18 ± 0.51
Acarbose	79.28 ± 0.55	190.14 ± 0.40

Selectivity for Monoamine Oxidase Isoforms

The inhibitory potential of a series of hydrazone derivatives was tested against human monoamine oxidase A (hMAO-A) and B (hMAO-B), demonstrating selectivity for the hMAO-A isoform.

Compound ID	hMAO-A IC ₅₀ (μM) [3]	hMAO-B (% Inhibition at 10 ⁻⁴ M)[3]	Selectivity Index (hMAO-B/hMAO-A) [3]
2a	0.342	< 50	> 292
2b	0.028	< 50	> 3571
Moclobemide	6.061	-	-
Selegiline	-	IC ₅₀ = 0.040 μM	-

Experimental Protocols

Cholinesterase Inhibition Assay

The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined using a modified Ellman's method. The assay mixture contained phosphate buffer (pH 7.4), the test compound solution, and the respective enzyme. After a pre-incubation period, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) were added. The absorbance was measured at 412 nm. The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) were assessed by measuring the esterase activity of the enzymes. The assay mixture consisted of Tris-HCl buffer (pH 7.4), the test compound, and the respective hCA isoenzyme. The reaction was initiated by the addition of 4-nitrophenyl acetate as the substrate. The absorbance was monitored at 400 nm. The inhibitory activities were determined by comparing the enzyme activity in the presence and absence of the inhibitors.

α-Amylase and α-Glucosidase Inhibition Assays[2]

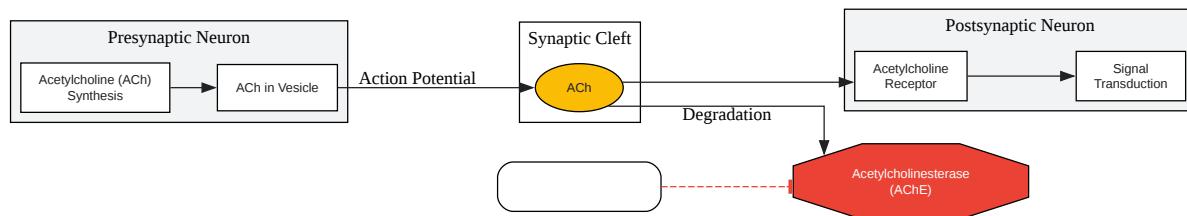
For the α -amylase inhibition assay, the reaction mixture contained the test compound, α -amylase solution, and starch solution in a phosphate buffer (pH 6.8). After incubation, dinitrosalicylic acid reagent was added, and the mixture was heated. The absorbance was read at 540 nm. For the α -glucosidase inhibition assay, the test compound and α -glucosidase were pre-incubated in a phosphate buffer (pH 6.8). The reaction was started by adding p-nitrophenyl- α -D-glucopyranoside (pNPG). The absorbance was measured at 405 nm. Acarbose was used as a standard inhibitor for both assays.

Monoamine Oxidase Inhibition Assay[3]

The inhibitory activity against hMAO-A and hMAO-B was determined using a fluorometric method. The assay is based on the detection of H_2O_2 produced in a horseradish peroxidase-coupled reaction using the Amplex Red® reagent. The assay was performed in two steps. Initially, compounds were tested at 10^{-3} and 10^{-4} M concentrations. Compounds showing more than 50% inhibition were further evaluated at concentrations ranging from 10^{-5} to 10^{-9} M to determine their IC_{50} values.

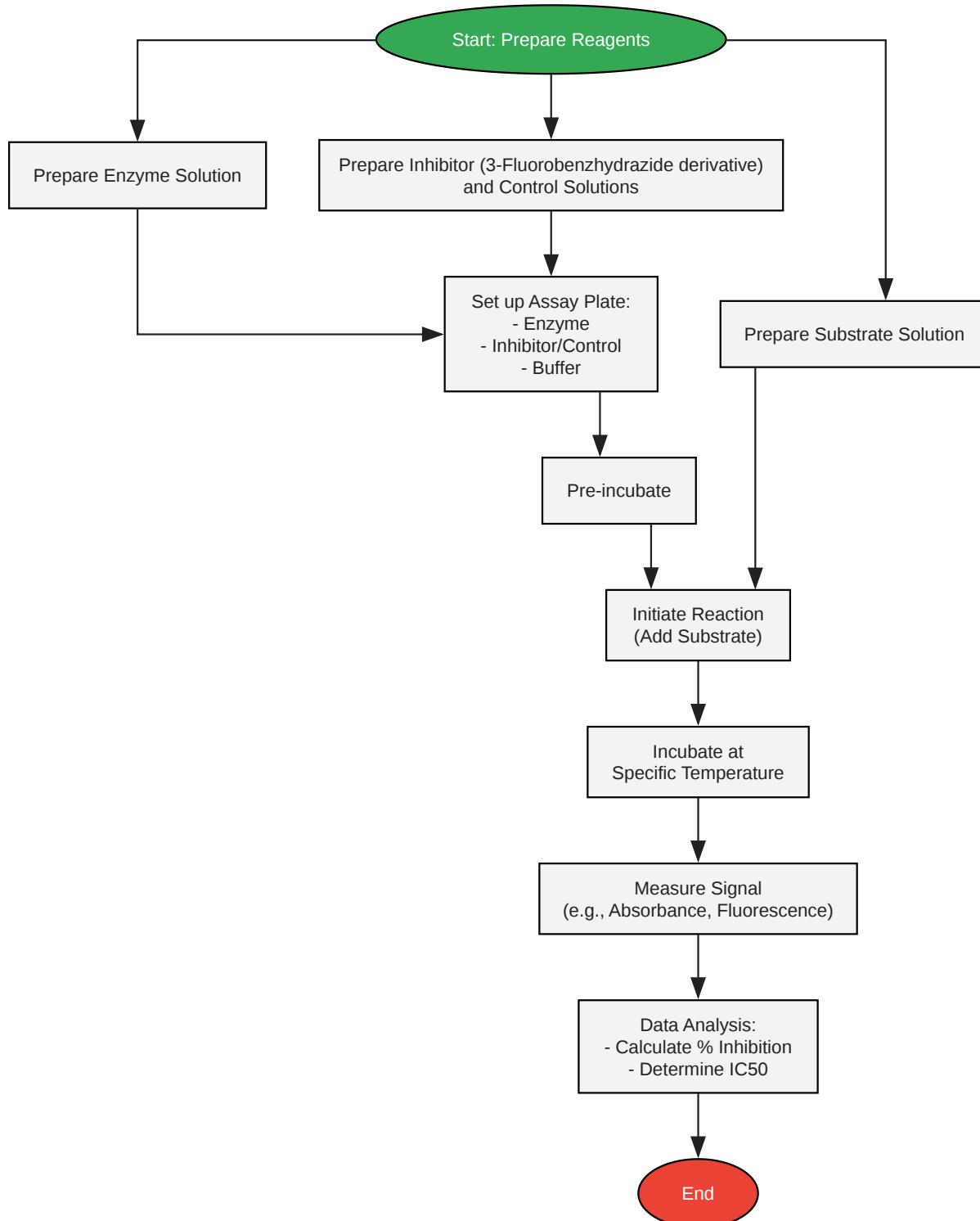
Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially modulated by some **3-fluorobenzhydrazide** derivatives and a general workflow for enzyme inhibition assays.



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Caption: Cholinergic signaling pathway and the inhibitory action of **3-fluorobenzhydrazide** derivatives on AChE.



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Caption: General experimental workflow for an enzyme inhibition assay.

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